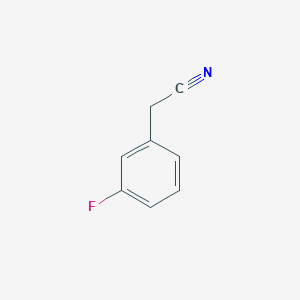

3-Fluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88318. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJPYROXSVVWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060107 | |

| Record name | Benzeneacetonitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-00-8 | |

| Record name | 3-Fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorophenylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52V7K4FR47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluorophenylacetonitrile (CAS 501-00-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenylacetonitrile, with a CAS number of 501-00-8, is an aromatic nitrile that serves as a crucial building block in the synthesis of various organic compounds. Its significance is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the development of therapeutic agents. The incorporation of a fluorine atom onto the phenyl ring modifies the electronic properties of the molecule, which can influence its reactivity and the physiological properties of its derivatives. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or low-melting solid under standard conditions.[1] The presence of the polar nitrile group and the fluorine atom imparts a moderate polarity to the molecule. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Chemical Formula | C₈H₆FN | [2][3] |

| Molecular Weight | 135.14 g/mol | [2][3][4] |

| IUPAC Name | (3-Fluorophenyl)acetonitrile | [5] |

| Synonyms | 3-Fluorobenzyl cyanide, m-Fluorophenylacetonitrile | [1][4] |

| CAS Number | 501-00-8 | [2][4] |

| EC Number | 207-918-2 | |

| MDL Number | MFCD00001907 | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 21 °C | [4] |

| Boiling Point | 113-114 °C at 18 mmHg | [4] |

| Density | 1.163 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.502 | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| InChI | 1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | [1] |

| SMILES | C1=CC(=CC=C1F)CC#N | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of this compound. While raw spectral data is not publicly available, the following are the expected characteristic peaks based on the functional groups present in the molecule.

| Spectroscopy | Expected Peaks |

| ¹H NMR | Aromatic protons (approx. 7.0-7.5 ppm), Methylene protons (-CH₂CN, approx. 3.7 ppm) |

| ¹³C NMR | Aromatic carbons (approx. 110-165 ppm), Methylene carbon (-CH₂CN, approx. 20-30 ppm), Nitrile carbon (-C≡N, approx. 115-120 ppm) |

| FT-IR (cm⁻¹) | Aromatic C-H stretch (approx. 3000-3100), Nitrile (C≡N) stretch (approx. 2240-2260), C-F stretch (approx. 1000-1400), Aromatic C=C stretch (approx. 1450-1600) |

| Mass Spectrometry (m/z) | Molecular ion peak at approx. 135, Fragmentation patterns corresponding to the loss of CN and other fragments. |

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic substitution of a halide in 3-fluorobenzyl halide with a cyanide salt.[4] This is a common and efficient method for the introduction of a cyanomethyl group onto a benzene ring.

Experimental Protocol: Synthesis from 3-Fluorobenzyl Bromide

The following protocol is a representative procedure for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, 3-fluorobenzyl bromide (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: Sodium cyanide (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched by pouring it into water. The aqueous layer is then extracted several times with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the strategic importance of the fluorine atom in drug design. The introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.

Key Application: Synthesis of Lemborexant

A prominent application of this compound is its use as a starting material in the synthesis of Lemborexant , a dual orexin receptor antagonist used for the treatment of insomnia.[4] The 3-fluorophenyl group is a key structural motif in the final drug molecule.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the intrinsic biological activity or the specific signaling pathways modulated by this compound itself. Its primary role in a biological context is as a precursor to pharmacologically active molecules. The biological effects of its derivatives, such as Lemborexant, are well-characterized. Lemborexant functions by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to the orexin receptors OX1R and OX2R, thereby suppressing the wake drive.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Class | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity | May cause respiratory irritation. |

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapor or dust.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined physical and chemical properties, coupled with its established role as a key intermediate in the synthesis of drugs like Lemborexant, underscore its importance. While information on its direct biological activity is limited, its utility as a fluorinated building block in drug discovery is clear. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into the potential biological effects and metabolic fate of this compound could provide additional insights into its toxicological profile and potential applications.

References

3-Fluorophenylacetonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its fundamental molecular characteristics and provides a representative analytical workflow for its characterization.

Core Molecular Data

This compound is an organic compound featuring a phenyl ring substituted with a fluorine atom at the meta position and an acetonitrile group. This structure imparts specific reactivity and properties that are valuable in medicinal chemistry and materials science.

| Property | Value | References |

| Molecular Formula | C₈H₆FN | [1][2][3] |

| Molecular Weight | 135.14 g/mol | [1][2][4][5] |

| Linear Formula | FC₆H₄CH₂CN | [4][5] |

| CAS Number | 501-00-8 | [2][4] |

| Density | 1.163 g/mL at 25°C | [3][5] |

| Boiling Point | 113-114°C at 18 mmHg | [3][5] |

| Melting Point | 21°C | [3] |

| Refractive Index | n20/D 1.502 | [5] |

Analytical Workflow for Quality Control

The following diagram illustrates a standard workflow for the quality control and characterization of this compound in a laboratory setting. This process ensures the identity, purity, and integrity of the compound before its use in further synthetic steps.

Caption: Quality control workflow for this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible synthesis and analysis of this compound. While specific protocols can be proprietary or vary based on the desired scale and purity, a general procedure for its synthesis often involves the cyanation of 3-fluorobenzyl bromide.

General Synthesis Protocol: Cyanation of 3-Fluorobenzyl Bromide

-

Reaction Setup: A solution of 3-fluorobenzyl bromide in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cyanide Addition: A cyanide source, typically sodium cyanide or potassium cyanide, is added to the solution. The amount of cyanide is usually in a slight molar excess relative to the benzyl bromide.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 50-80°C and stirred vigorously for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Note: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols. Handling of cyanide salts requires extreme caution and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

3-Fluorophenylacetonitrile physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluorophenylacetonitrile, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound, also known as m-Fluorobenzyl cyanide, is an organic compound with the chemical formula C₈H₆FN[1][2]. It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds[2].

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₆FN | [1][3][4] |

| Molecular Weight | 135.14 g/mol | [1][3][4] |

| CAS Number | 501-00-8 | [1][4] |

| Melting Point | 21 °C | [1][5] |

| Boiling Point | 113-114 °C at 18 mmHg | [1][5] |

| Density | 1.163 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.502 | [1] |

| Flash Point | >230 °F (>110 °C) | [1][5] |

| Vapor Pressure | 0.0802 mmHg at 25°C | [5][6] |

| Appearance | Clear light yellow to slightly brown liquid or powder to lump | [1][2][5] |

| Solubility | Soluble in organic solvents like dimethylsulfoxide (DMSO) and ethyl acetate. | [1][7] |

| Stability | Stable under normal temperatures and pressures. | [6] |

While specific spectra are not directly provided in the search results, various databases such as PubChem contain spectral information for this compound, including 1H NMR, 13C NMR, IR, and mass spectrometry data[8]. Researchers are encouraged to consult these resources for detailed spectral analysis.

Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound.

This protocol is adapted from a method described for the synthesis of m-fluorophenylacetonitrile[1][7].

Materials:

-

3-Fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethylsulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-fluorobenzyl bromide (1.0 g, 5.3 mmol) and sodium cyanide (520 mg, 10.6 mmol) in dimethylsulfoxide (10 mL) in a reaction flask.

-

Stir the reaction mixture at 30 °C overnight.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (30 mL).

-

Extract the product with ethyl acetate (50 mL).

-

Wash the organic phase sequentially with water (5 x 10 mL) and saturated sodium bicarbonate solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography to yield this compound as a colorless oil.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis of this compound Workflow.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[1][5]. It is classified as toxic[1][6]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS)[9].

References

- 1. This compound | 501-00-8 [chemicalbook.com]

- 2. CAS 501-00-8: 3-Fluorobenzeneacetonitrile | CymitQuimica [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

(3-Fluorophenyl)acetonitrile: A Comprehensive Technical Overview for Researchers

(3-Fluorophenyl)acetonitrile , a fluorinated aromatic nitrile, serves as a crucial building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides an in-depth overview of its chemical identity, experimental protocols for its synthesis, and its role as a versatile chemical intermediate. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that are highly sought after in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Chemical Identity and Nomenclature

(3-Fluorophenyl)acetonitrile is systematically known by its IUPAC name, 2-(3-fluorophenyl)acetonitrile . It is also commonly referred to by a variety of synonyms in commercial and academic literature. A comprehensive list of these identifiers is provided below to aid in literature searches and material procurement.

| Identifier Type | Name |

| IUPAC Name | 2-(3-fluorophenyl)acetonitrile |

| Synonym | 3-Fluorobenzeneacetonitrile[1][2] |

| Synonym | 3-Fluorobenzyl cyanide[1] |

| Synonym | m-Fluorophenylacetonitrile[1] |

| Synonym | (m-Fluorophenyl)acetonitrile[1] |

| Synonym | Benzeneacetonitrile, 3-fluoro-[1] |

| CAS Number | 501-00-8 |

Synthesis of (3-Fluorophenyl)acetonitrile: An Experimental Protocol

The synthesis of (3-fluorophenyl)acetonitrile is most commonly achieved through the nucleophilic substitution of a 3-fluorobenzyl halide with a cyanide salt. The following protocol is a representative procedure based on established synthetic methodologies.

Materials and Reagents:

-

3-Fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Water, deionized

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzyl bromide (1.0 g, 5.3 mmol) and sodium cyanide (520 mg, 10.6 mmol) in 10 mL of anhydrous dimethyl sulfoxide (DMSO).[1]

-

Reaction Conditions : Stir the reaction mixture at 30°C overnight.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up : Upon completion of the reaction, dilute the mixture with 30 mL of water and extract the product with ethyl acetate (50 mL).[1]

-

Purification : Wash the organic phase sequentially with water (5 x 10 mL) and a saturated sodium bicarbonate solution (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

-

Isolation : Purify the resulting residue by flash column chromatography on silica gel to yield (3-fluorophenyl)acetonitrile as a colorless oil.[1]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (3-fluorophenyl)acetonitrile.

Caption: Synthetic workflow for (3-Fluorophenyl)acetonitrile.

Applications in Drug Development

(3-Fluorophenyl)acetonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] Notably, it is utilized in the production of Lemborexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[1] The presence of the fluorophenylacetonitrile moiety is critical for the molecule's interaction with its biological target. The nitrile group itself can act as a key pharmacophore, participating in hydrogen bonding or acting as a bioisostere for other functional groups. Researchers in drug development utilize this and similar fluorinated intermediates to systematically modify lead compounds, aiming to optimize their pharmacokinetic and pharmacodynamic profiles.[2] The introduction of fluorine can block metabolic pathways, increase binding affinity, and improve cell membrane permeability, all of which are desirable properties in drug candidates.

References

3-Fluorobenzyl cyanide safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Fluorobenzyl Cyanide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety precautions, handling procedures, and emergency responses related to 3-Fluorobenzyl cyanide (CAS RN: 501-00-8).[1][2][3]

Hazard Identification and Classification

3-Fluorobenzyl cyanide is classified as a hazardous substance requiring careful handling.[1][4] It is toxic if swallowed, in contact with skin, or if inhaled.[1][4][5][6] It also causes skin and serious eye irritation.[1][4][5][6]

GHS Classification:

-

Acute Toxicity, Oral (Category 3)[6]

-

Acute Toxicity, Dermal (Category 3)[6]

-

Acute Toxicity, Inhalation (Category 3)[6]

GHS Label Elements:

-

Pictograms:

-

Skull and Crossbones

-

Exclamation Mark

-

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][6]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[1][4]

-

P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[1][4][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5][6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][4][5]

-

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Fluorobenzyl cyanide is provided below.

| Property | Value |

| CAS Number | 501-00-8[1][2][3] |

| Molecular Formula | C₈H₆FN[1][3] |

| Molecular Weight | 135.14 g/mol [1][3] |

| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid[1][3][4] |

| Melting Point | 21 °C[1][3] |

| Boiling Point | 230 °C[1][3] |

| Refractive Index | 1.50[1][4] |

Experimental Protocols: Safety and Emergency Procedures

Detailed methodologies for first aid, fire-fighting, and spill containment are critical for ensuring laboratory safety.

First Aid Measures Protocol

Immediate medical attention is essential in case of exposure.[8] Rescuers should wear appropriate personal protective equipment, including rubber gloves and air-tight goggles, to avoid secondary exposure.[6][7]

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Fire-Fighting Protocol

Upon combustion, 3-Fluorobenzyl cyanide may decompose and generate poisonous fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide gas.[7][12]

-

Suitable Extinguishing Media:

-

Fire-Fighting Instructions:

-

Fire-fighting should be conducted from the windward side.[7]

-

Immediately evacuate all non-essential personnel from the area.[5]

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][12]

-

If safe to do so, remove undamaged containers from the fire area.[5]

-

Cool containers exposed to fire by spraying with water.[7]

-

Accidental Release and Spill Cleanup Protocol

Spills must be handled immediately to prevent the spread of contamination.

-

Personal Precautions:

-

Evacuate non-essential personnel and control entry to the area.[5][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, protective clothing, and a respirator or self-contained breathing apparatus for large spills.[5][6][7]

-

Remove all sources of ignition.[7]

-

-

Containment and Cleaning Up:

-

Prevent the product from entering drains or waterways.[5][7]

-

For liquid spills, create a barrier with unreactive, absorbent material like sand, kitty litter, or absorbent pads.[7][13]

-

Working from the perimeter inward, apply absorbent material over the spill.[13]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and labeled container for disposal.[7][14]

-

Decontaminate the spill site with a suitable cleaning solution (e.g., soapy water) and wipe dry.[13][15]

-

Dispose of all contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[5][13]

-

Handling, Storage, and Personal Protection

Adherence to proper handling, storage, and personal protection protocols is essential to minimize risk.

Safe Handling and Exposure Controls

| Parameter | Guideline |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood or a closed system.[5][7][12] Ensure eyewash stations and safety showers are readily accessible.[5][6][12] |

| General Handling | Avoid contact with skin, eyes, and clothing.[5][6][7] Avoid breathing vapors or mist.[5][6][7] Do not eat, drink, or smoke when using this product.[1][4][5] Wash hands and face thoroughly after handling.[5][6][7] |

| Personal Protective Equipment (PPE) | |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5][6][7] |

| Skin Protection | Wear impervious gloves (double gloving is recommended) and protective clothing to prevent skin exposure.[5][6][7][16] |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator or a self-contained breathing apparatus (SCBA) if ventilation is inadequate or exposure limits are exceeded.[5][6][7][12] |

Storage

| Parameter | Guideline |

| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5][6][7] Store in a locked-up area.[4][5][7] It is recommended to store in a cool, dark place at <15°C.[1][2] Some sources recommend storing under an inert gas.[5][6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12] |

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of 3-Fluorobenzyl cyanide, from initial assessment to emergency response.

Caption: Workflow for safe handling and emergency response for 3-Fluorobenzyl cyanide.

References

- 1. 3-Fluorobenzyl Cyanide | 501-00-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 3-Fluorobenzyl Cyanide | 501-00-8 | TCI AMERICA [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Fluorobenzyl Cyanide | 501-00-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. aalto.fi [aalto.fi]

- 12. fishersci.com [fishersci.com]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. chemkleancorp.com [chemkleancorp.com]

- 15. umanitoba.ca [umanitoba.ca]

- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

m-Fluorobenzyl cyanide solubility and stability information

An In-depth Technical Guide to the Solubility and Stability of m-Fluorobenzyl Cyanide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. m-Fluorobenzyl cyanide (also known as 3-fluorophenylacetonitrile) is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its fluorine atom can enhance the biological activity and stability of target molecules.[1] This guide provides a comprehensive overview of the solubility and stability of m-Fluorobenzyl cyanide, complete with experimental protocols and logical workflows.

Physicochemical Properties

A summary of the key physical and chemical properties of m-Fluorobenzyl cyanide is presented below. This data is essential for its handling, storage, and use in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol [1] |

| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid[1] |

| Melting Point | 21 °C[1] |

| Boiling Point | 230 °C (at 760 mmHg)[1]; 113-114 °C (at 18 mmHg)[2]; 65-70 °C (at 3 Torr)[3] |

| Density | 1.16 - 1.163 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.50 - 1.502[1] |

| CAS Number | 501-00-8[1] |

Solubility Profile

The following table summarizes the expected qualitative solubility of m-fluorobenzyl cyanide.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Non-polar Organic | Hexane, Toluene | Soluble | The aromatic ring and methylene group provide significant non-polar character. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), DMSO | Soluble | The nitrile group can engage in dipole-dipole interactions with these solvents. |

| Polar Protic | Ethanol, Methanol | Soluble | Likely soluble due to dipole-dipole interactions, though less favorable than with polar aprotic solvents. |

| Aqueous | Water | Insoluble/Slightly Soluble | The non-polar benzene ring dominates, making it largely hydrophobic.[4][5][6] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The nitrile group is not basic enough to be protonated by dilute acid to form a soluble salt.[7][8] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The benzylic protons are not acidic enough to be deprotonated by dilute base to form a soluble salt.[7][8] |

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a systematic approach to determine the solubility class of m-fluorobenzyl cyanide, which is crucial for planning reactions, extractions, and purification procedures.[7][8][9]

Materials:

-

m-Fluorobenzyl cyanide

-

Test tubes and rack

-

Vortex mixer

-

Glass stirring rods

-

Solvents: Deionized water, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, concentrated H₂SO₄.

-

pH paper

Procedure:

-

Water Solubility:

-

Ether Solubility (if water-soluble):

-

Perform the same procedure as step 1, using 0.75 mL of diethyl ether.[9]

-

-

Aqueous Base Solubility (if water-insoluble):

-

Aqueous Bicarbonate Solubility (if NaOH-soluble):

-

Aqueous Acid Solubility (if water-insoluble):

-

Concentrated Sulfuric Acid Solubility (if insoluble in previous aqueous solutions):

-

Carefully add 25 mg of the compound to 0.6 mL of cold, concentrated H₂SO₄.

-

Solubility (often with a color change) suggests the presence of a neutral compound containing heteroatoms like nitrogen or oxygen, or unsaturation (alkenes, alkynes, aromatic rings).[7]

-

The logical flow of this experimental protocol is visualized in the diagram below.

Caption: Workflow for Qualitative Solubility Analysis.

Stability Profile and Degradation Pathways

m-Fluorobenzyl cyanide is generally a stable compound under standard laboratory conditions.[11] Analogs such as 3-chlorobenzyl cyanide are noted to be stable at room temperature in closed containers under normal storage and handling.[6] However, its stability is compromised by certain conditions and incompatible materials.

Key Stability Considerations:

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[6][11]

-

Thermal Decomposition: Combustion or exposure to high temperatures can lead to the release of toxic gases, including hydrogen fluoride, hydrogen cyanide, carbon monoxide, and nitrogen oxides.[6]

-

Hydrolytic Stability: The most significant degradation pathway in aqueous media is the hydrolysis of the nitrile group to form 3-fluorophenylacetic acid. This reaction can be catalyzed by both acids and bases.

-

Photostability: While specific photostability studies are not available, aromatic compounds and nitriles can be susceptible to degradation upon exposure to UV light. It is recommended to store the compound in a cool, dark place.

Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method

This protocol describes how to assess the stability of m-fluorobenzyl cyanide under various stress conditions (forced degradation). This is essential for identifying potential degradation products and establishing the compound's intrinsic stability.[12]

1. HPLC Method Development (Example Conditions):

-

Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a suitable wavelength (e.g., 210 nm or 254 nm) determined by the UV spectrum of m-fluorobenzyl cyanide.[13]

-

Injection Volume: 10 µL.

2. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of m-fluorobenzyl cyanide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.[12]

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) for analysis.

3. Forced Degradation Studies:

-

For each condition, subject a sample of the working solution to the stressor. Include a control sample stored under normal conditions.

-

Acid Hydrolysis: Add 1N HCl to the working solution and heat (e.g., at 60 °C) for a set period (e.g., 2, 6, 24 hours). Neutralize with 1N NaOH before injection.

-

Base Hydrolysis: Add 1N NaOH to the working solution and heat. Neutralize with 1N HCl before injection.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the working solution and keep at room temperature.

-

Thermal Degradation: Store the solid compound and the working solution in an oven at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose the working solution to UV light (e.g., 254 nm) or sunlight.

4. Analysis:

-

At specified time points, withdraw aliquots from the stressed samples.

-

Analyze the samples by the developed HPLC method.

-

Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

The workflow for conducting these forced degradation studies is outlined below.

Caption: Workflow for Forced Degradation (Stability) Studies.

Hydrolysis Degradation Pathway

The primary chemical instability of m-fluorobenzyl cyanide in aqueous environments is its hydrolysis. The nitrile group is susceptible to attack by water under both acidic and basic conditions, ultimately yielding 3-fluorophenylacetic acid.

Caption: Hydrolysis Pathways of m-Fluorobenzyl Cyanide.

Conclusion

m-Fluorobenzyl cyanide is a valuable synthetic intermediate with moderate stability. While it is stable under standard storage conditions, it is susceptible to degradation via hydrolysis in the presence of strong acids or bases and can decompose at high temperatures. Its solubility is limited in aqueous solutions but high in common organic solvents. The provided protocols offer robust methodologies for researchers to determine its specific solubility and stability characteristics within their experimental systems, ensuring its effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 3-FLUOROBENZYL CYANIDE | 10036-43-8 [amp.chemicalbook.com]

- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 5. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

An In-depth Technical Guide to 3-Fluorophenylacetonitrile: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluorophenylacetonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The document details its discovery and historical context, physicochemical and spectroscopic properties, established synthesis protocols, and significant applications. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Diagrams generated using Graphviz (DOT language) illustrate key synthetic pathways and logical workflows to facilitate understanding.

Introduction

This compound, also known as (3-fluorophenyl)acetonitrile or 3-fluorobenzyl cyanide, is an aromatic nitrile that has garnered significant attention in organic synthesis. Its utility primarily stems from its role as a versatile building block in the creation of more complex molecules, particularly in the pharmaceutical sector. The presence of a fluorine atom at the meta position of the phenyl ring imparts unique electronic properties that can influence the biological activity and pharmacokinetic profile of derivative compounds. This guide serves as a detailed resource for professionals engaged in research and development involving this important chemical entity.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical literature. However, its development can be contextualized within the broader history of the synthesis of fluorinated aromatic compounds and benzyl cyanides.

The synthesis of benzyl cyanide itself has been known for over a century, with early methods involving the reaction of benzyl chloride with alkali metal cyanides.[1][2] The introduction of fluorine into aromatic rings became more practical with the development of specific fluorination reagents and techniques throughout the 20th century.

The now common method for synthesizing this compound, the nucleophilic substitution of a benzyl halide with a cyanide salt, is a well-established reaction. Patents from the early 21st century, such as WO2011/11522, describe the synthesis of this compound as a known intermediate, suggesting its discovery and use predate these publications.[3] Its increasing importance is directly linked to its application in the synthesis of modern pharmaceuticals, most notably as a key intermediate for the insomnia medication Lemborexant.[3]

Physicochemical and Spectroscopic Properties

This compound is a clear, light yellow to slightly brown liquid under standard conditions.[3] Its key physicochemical and spectroscopic data are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 501-00-8 | [4][5] |

| Molecular Formula | C₈H₆FN | [4][5] |

| Molecular Weight | 135.14 g/mol | [4][5] |

| Melting Point | 21 °C | [6] |

| Boiling Point | 113-114 °C at 18 mmHg | [3] |

| Density | 1.163 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.502 | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

The ¹³C NMR spectrum provides characteristic signals for the eight carbon atoms in the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C-F) | ~162 (d, ¹JCF ≈ 245 Hz) |

| C2 | ~115 (d, ²JCF ≈ 21 Hz) |

| C3 | ~130 (d, ³JCF ≈ 8 Hz) |

| C4 | ~124 (d, ⁴JCF ≈ 3 Hz) |

| C5 | ~116 (d, ²JCF ≈ 22 Hz) |

| C6 (C-CH₂) | ~135 (d, ³JCF ≈ 7 Hz) |

| CH₂ | ~23 |

| CN | ~117 |

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions. Data is inferred from typical values for fluorinated aromatic compounds.

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch (CH₂) |

| ~2250 | Strong | C≡N stretch (nitrile) |

| ~1590, 1490 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-F stretch |

Note: These are characteristic absorption ranges and the exact peak positions may vary.[7][8][9]

Experimental Protocols

The most common and industrially relevant method for the synthesis of this compound is the cyanation of 3-fluorobenzyl bromide. The following protocol is based on procedures described in the patent literature.[3]

Synthesis of this compound from 3-Fluorobenzyl Bromide

Materials:

-

3-Fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzyl bromide (1.0 eq) and sodium cyanide (2.0 eq) in dimethyl sulfoxide.

-

Stir the reaction mixture at 30 °C overnight.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers sequentially with water and a saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography to obtain this compound as a colorless oil.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.

-

Pharmaceuticals: Its most prominent application is in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.[3] The fluorinated phenylacetonitrile moiety is a crucial component of the final drug structure.

-

Agrochemicals: While specific examples are less documented in the public domain, the phenylacetonitrile scaffold is present in some classes of pesticides. The introduction of a fluorine atom can enhance the efficacy and metabolic stability of these agrochemicals.[6]

-

Research: In a broader context, it serves as a starting material for the synthesis of various fluorinated compounds used in medicinal chemistry research to explore structure-activity relationships.[6]

Logical Relationship of Applications

Caption: Key application areas of this compound.

Conclusion

This compound is a commercially significant chemical intermediate with well-established synthetic routes and a growing importance in the life sciences sector. This guide has provided a detailed overview of its history, properties, synthesis, and applications, intended to be a valuable resource for researchers and developers in the field. The continued exploration of new applications for this versatile molecule is anticipated, driven by the unique advantages conferred by the fluorine substituent.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. This compound | 501-00-8 [chemicalbook.com]

- 4. 3-フルオロフェニルアセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Key Characteristics of the Nitrile Group in 3-Fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical and spectroscopic characteristics of the nitrile group in 3-Fluorophenylacetonitrile. It details the influence of the meta-positioned fluorine substituent on the electronic properties, vibrational frequency, and nuclear magnetic resonance signature of the cyano functionality. This document includes tabulated quantitative data, detailed experimental protocols for synthesis and analysis, and visual diagrams to illustrate reaction pathways and logical relationships, serving as a critical resource for professionals in chemical research and pharmaceutical development.

Introduction

This compound, also known as 3-fluorobenzyl cyanide, is a versatile chemical intermediate, notably utilized in the synthesis of pharmaceuticals such as Lemborexant, a dual orexin receptor antagonist for treating insomnia. The reactivity and spectroscopic signature of this molecule are dominated by its two key functional groups: the aromatic fluorine substituent and the aliphatic nitrile group. Understanding the interplay between these groups is crucial for reaction design, process optimization, and analytical characterization. The nitrile group (–C≡N), with its unique electronic structure and reactivity, is central to the synthetic utility of the parent molecule. This guide focuses specifically on the core characteristics of this nitrile group as influenced by the electronic effects of the meta-fluorine atom.

Physicochemical and Spectroscopic Properties

The introduction of a fluorine atom at the meta position of the phenyl ring imparts distinct electronic effects that modulate the properties of the nitrile group. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect influences the electron density throughout the molecule, including the nitrile group, affecting its bond strength, polarity, and reactivity.

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of the nitrile functionality. The key quantitative data for the nitrile group in this compound are summarized below.

| Property | Technique | Observed Value | General Range for Aromatic Nitriles |

| C≡N Stretching Frequency | FT-IR Spectroscopy | ~2253 cm⁻¹ | 2240 - 2220 cm⁻¹[1] |

| Nitrile Carbon Signal (¹³C) | ¹³C NMR Spectroscopy | ~117-119 ppm | 115 - 125 ppm[2] |

Note: The observed values are representative and sourced from spectral data repositories such as ChemicalBook and SpectraBase for this compound (CAS 501-00-8)[3][4].

Influence of the Meta-Fluorine Substituent

The presence of the electron-withdrawing fluorine atom at the meta-position subtly influences the nitrile group's spectroscopic properties.

-

Infrared (IR) Spectroscopy : The C≡N stretching frequency in this compound (~2253 cm⁻¹) is at the higher end of the typical range for aromatic nitriles. This is consistent with the strong inductive electron-withdrawing nature of the fluorine atom, which can lead to a slight strengthening of the C≡N triple bond and a shift to a higher wavenumber[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shift of the nitrile carbon in ¹³C NMR is typically found between 115-125 ppm[2]. The electron-withdrawing fluorine substituent is expected to have a minor deshielding effect on the nitrile carbon. Studies on fluorinated benzonitriles show that the meta-fluoro substituent has a slight stabilizing effect, which is consistent with its role as an electron-withdrawing group influencing the overall electron distribution of the molecule[5][6].

Chemical Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. This reactivity is the basis for many of its synthetic transformations. The diagram below illustrates the primary reaction pathways for the nitrile group.

Caption: Key reaction pathways of the nitrile group.

-

Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, which is then further hydrolyzed to a carboxylic acid[7][8].

-

Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce the nitrile group to a primary amine[7][8].

-

Reaction with Organometallics : Grignard reagents (R'-MgBr) attack the electrophilic carbon of the nitrile to form an imine intermediate, which can be hydrolyzed to a ketone[7].

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of arylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt.

Workflow Diagram:

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. This compound(501-00-8)FT-IR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Research Areas for 3-Fluorophenylacetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenylacetonitrile is a versatile chemical intermediate characterized by a benzene ring substituted with a fluorine atom at the meta position and an acetonitrile group.[1] Its unique physicochemical properties, conferred by the electronegative fluorine atom, make it an attractive starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This technical guide explores promising research avenues for this compound derivatives, providing insights into their synthesis, potential biological activities, and key experimental methodologies. The market for this compound is experiencing steady growth, driven by its use in the pharmaceutical and agrochemical sectors, with a projected market size of USD 412.60 million by 2032.

Core Research Areas

The derivatives of this compound hold significant promise in several key research domains, primarily centered around the development of novel therapeutic agents. The introduction of the 3-fluorophenyl motif can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Anticancer Drug Discovery

The development of novel anticancer agents is a primary focus area for this compound derivatives. The fluorophenyl group is a common feature in many potent anticancer compounds. Research in this area can be directed towards the synthesis of derivatives that target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.

Potential Molecular Scaffolds:

-

Pyrazole Derivatives: The pyrazole scaffold is a well-established pharmacophore in many anticancer drugs. The synthesis of 3-fluorophenyl-substituted pyrazole derivatives can lead to compounds with potent inhibitory activity against various cancer cell lines.

-

Tetrazole Derivatives: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design. 5-substituted-1H-tetrazoles derived from this compound could exhibit a range of biological activities, including anticancer effects.[2]

-

Thiadiazole Derivatives: 1,3,4-Thiadiazole derivatives bearing a fluorophenyl substituent have shown promise as selective inhibitors of cancer-related enzymes.

Quantitative Data on Anticancer Activity:

While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights into their potential potency.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenylacrylonitrile | (Z)-3-(4-bromophenyl)-2-(3,5-dimethoxyphenyl)acrylonitrile | HeLa | Not Specified | [3] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | [4] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | [4] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [4] |

| 3-(Pyrazol-4-yl)acrylonitrile | (E)-2-(1H-Indole-3-carbonyl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile | HCT116 | 6.76 µg/mL | [5] |

Development of CNS-Active Agents

The blood-brain barrier permeability of small molecules is often enhanced by the presence of fluorine atoms. This makes this compound a promising scaffold for the development of novel agents targeting the central nervous system (CNS).

Potential Therapeutic Targets:

-

Neuroprotective Agents: Derivatives can be designed to protect neurons from damage in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Anticonvulsants: Modification of the core structure could lead to compounds with efficacy in controlling seizures.

-

Antidepressants and Anxiolytics: Targeting neurotransmitter receptors or reuptake sites with novel 3-fluorophenyl-containing molecules is a viable research direction.

Antimicrobial Agents

The search for new antimicrobial agents to combat drug-resistant pathogens is a critical area of research. The unique electronic properties of the 3-fluorophenyl group can be exploited to design novel compounds with antibacterial or antifungal activity.

Experimental Protocols

Synthesis of 5-(3-Fluorobenzyl)-1H-tetrazole

A common and versatile method for the synthesis of tetrazoles from nitriles is the [2+3] cycloaddition reaction with an azide salt.[2]

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

-

Add sodium azide (1.2 equivalents) and ammonium chloride (1.1 equivalents) to the solution.

-

Heat the reaction mixture at 120-130°C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water.

-

Acidify the solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain the crude 5-(3-fluorobenzyl)-1H-tetrazole.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthetic Pathway for Tetrazole Derivatives

Caption: General synthesis of 5-(3-fluorobenzyl)-1H-tetrazole.

Workflow for Anticancer Drug Screening

Caption: Workflow for anticancer screening of derivatives.

Potential Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of derivatives with significant potential in drug discovery and materials science. The strategic incorporation of the 3-fluorophenyl moiety can lead to the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties. The research areas outlined in this guide, particularly in anticancer drug discovery, represent fertile ground for further investigation. The provided experimental protocols and visualizations offer a foundational framework for researchers to embark on the exploration of this promising class of compounds.

References

- 1. m.youtube.com [m.youtube.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

- 5. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Role of 3-Fluorophenylacetonitrile in Pharmaceutical Synthesis: A Detailed Look at the Production of Lemborexant

For Immediate Release

[City, State] – [Date] – 3-Fluorophenylacetonitrile, a versatile chemical compound, is gaining significant attention as a crucial intermediate in the pharmaceutical industry. Its unique structural features make it an ideal starting material for the synthesis of complex molecules, most notably the insomnia therapeutic, Lemborexant. This application note provides a detailed overview of the use of this compound in the synthesis of Lemborexant, including experimental protocols, quantitative data, and an examination of the drug's mechanism of action. This information is intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₈H₆FN.[1][2] It is characterized by a phenyl ring substituted with a fluorine atom at the meta-position and an acetonitrile group.[1] This compound typically appears as a clear, light yellow to slightly brown liquid.[3] Its chemical properties and reactivity make it a valuable building block in organic synthesis, particularly in the creation of pharmaceutical agents.[1][3]

Application in the Synthesis of Lemborexant

Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia.[3][4] The synthesis of this complex molecule often utilizes this compound as a key starting material.[5] The synthesis involves a multi-step process to construct the core structure of Lemborexant, which includes two chiral centers and a cyclopropane ring.[5]

Synthetic Pathway Overview

The synthesis of Lemborexant from this compound involves the formation of a key cyclopropane intermediate. A general representation of this initial transformation is the reaction of this compound to form (1S,2R)-1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropan-1-carbonitrile. This is a critical step that establishes the necessary stereochemistry for the final drug molecule. Subsequent steps involve modification of the nitrile and hydroxymethyl groups to build the rest of the Lemborexant structure.

Caption: General synthetic workflow from this compound to Lemborexant.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of Lemborexant, starting from this compound, based on available literature.

Synthesis of (1S,2R)-1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropan-1-carbonitrile

This protocol describes the initial cyclopropanation step.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Sodium tert-butoxide

-

(Specify other reagents as needed based on specific patent literature)

Procedure:

-

A solution of this compound (1.0 equiv.) in tetrahydrofuran is prepared.[6]

-

This solution is added dropwise at a controlled temperature (e.g., -10°C to 0°C) to a solution of sodium tert-butoxide (e.g., 2.2 equiv.) in a suitable solvent.[6]

-

The reaction is stirred for a specified period until completion, which can be monitored by techniques such as HPLC or TLC.

-

The reaction is then quenched, and the product is extracted using an organic solvent.

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically performed by chromatography to afford the desired (1S,2R)-1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropan-1-carbonitrile.

Subsequent Synthesis of Lemborexant

Further steps to convert the cyclopropane intermediate to Lemborexant are complex and involve multiple reactions, including the oxidation of the hydroxymethyl group to a carboxylic acid, amidation with 5-fluoropyridin-2-amine, and etherification with 2,4-dimethyl-5-hydroxypyrimidine. Detailed procedures for these steps are often proprietary and can be found in patent literature. A key transformation involves the oxidation of ((lR,2S)-2-(((2,4- dimethylpyrimidin-5-yl)oxy)methyl)-2-(3-fluorophenyl)cyclopropyl)methanol to (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropanecarboxylic acid, which is then coupled with 5-fluoropyridin-2-amine to yield Lemborexant.[7]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a key intermediate and the final Lemborexant product.

| Reaction Step | Starting Material | Key Reagents | Product | Yield | Purity | Reference |

| Synthesis of m-fluorophenylacetonitrile from 3-fluorobenzyl bromide | 3-Fluorobenzyl bromide | Sodium cyanide, Dimethylsulfoxide | This compound | 50% | N/A | [3] |

| Synthesis of Lemborexant from (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropanecarboxylic acid | The specified carboxylic acid | 5-fluoropyridin-2-amine, coupling agents | (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (Lemborexant) | 56.4% | N/A | [7] |

Note: Yields and purity can vary significantly based on the specific reaction conditions and purification methods employed.

Mechanism of Action of Lemborexant: Orexin Receptor Antagonism

Lemborexant functions by targeting the orexin signaling pathway, which is a key regulator of wakefulness.[8] Orexin-A and Orexin-B are neuropeptides produced in the hypothalamus that promote wakefulness by binding to two G-protein coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[9][10] Lemborexant acts as a competitive antagonist at both of these receptors, with a slightly higher affinity for OX2R.[10] By blocking the binding of orexins, Lemborexant suppresses the wake-promoting signals, thereby facilitating the onset and maintenance of sleep.[8][9][11]

Caption: Lemborexant's mechanism of action on the orexin signaling pathway.

Conclusion

This compound is a vital pharmaceutical intermediate, with its application in the synthesis of Lemborexant being a prime example of its importance. The protocols and data presented here offer a foundational understanding for researchers and professionals in the field of drug development. The unique mechanism of action of Lemborexant highlights the continuous innovation in sleep disorder therapeutics, made possible by the strategic use of versatile chemical building blocks like this compound.

References

- 1. CAS 501-00-8: 3-Fluorobenzeneacetonitrile | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 501-00-8 [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. Research Progress in the Synthesis of Lemborexant [cjph.com.cn]

- 6. data.epo.org [data.epo.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. journals.co.za [journals.co.za]

- 9. psychscenehub.com [psychscenehub.com]

- 10. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unleashing the Power of lemborexant: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

Application Notes: The Role of 3-Fluorophenylacetonitrile in the Synthesis of Lemborexant

Introduction

Lemborexant is a dual orexin receptor antagonist approved for the treatment of insomnia. Its mechanism of action involves competitively blocking the binding of wake-promoting neuropeptides, orexin A and orexin B, to their receptors, OX1R and OX2R.[1][2] The chemical synthesis of Lemborexant is a complex multi-step process, with several reported routes commencing from various starting materials. Among these, 3-Fluorophenylacetonitrile serves as a critical starting material for constructing the key cyclopropane core of the Lemborexant molecule. This document provides detailed protocols and application notes on its utilization in the synthesis pathway.

Experimental Protocols: Synthesis of Key Intermediates from this compound

The following protocols are adapted from patented synthesis methods. They describe the initial critical steps for the synthesis of Lemborexant starting from this compound, leading to the formation of a key cyclopropyl intermediate.

Protocol 1: Synthesis of (1S,2R)-1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropan-1-carbonitrile

This protocol details the formation of the chiral cyclopropane ring, a core structural motif of Lemborexant.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Sodium tert-butoxide

-

(R)-(-)-Epichlorohydrin

-

Purified water

-

Toluene

-

Sodium borohydride

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

Procedure:

-

Cyclopropanation:

-

Prepare a solution by mixing this compound (120 kg, 888 mol, 1.0 equiv.) and tetrahydrofuran (9.0 kg).

-

In a separate reaction vessel, prepare a solution of sodium tert-butoxide (188 kg, 1954 mol) in tetrahydrofuran.

-

Add the this compound solution dropwise to the sodium tert-butoxide solution at a controlled temperature of -10°C to 0°C.

-

Following the addition, add (R)-(-)-epichlorohydrin dropwise to the reaction mixture, maintaining the temperature between -10°C and 0°C.

-

Stir the mixture for several hours until the reaction is complete, as monitored by HPLC.

-

-

Reduction and Work-up:

-

To the reaction mixture containing the crude cyclopropane product, add toluene and sodium borohydride.

-

Slowly add methanol to the mixture to facilitate the reduction of the intermediate.

-

After the reduction is complete, quench the reaction by adding water.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 1.

-

Separate the organic layer. Wash the organic layer with a sodium chloride solution.

-

The resulting organic layer contains the desired product, (1S,2R)-1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropan-1-carbonitrile.[3]

-

Data Presentation: Reaction Yields

The following table summarizes the reported yields for key steps in the synthesis of Lemborexant intermediates starting from this compound.

| Step | Transformation | Key Reagents | Reported Yield | Reference |

| 1 | This compound → (1S,2R)-1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropan-1-carbonitrile | Sodium tert-butoxide, (R)-(-)-Epichlorohydrin, Sodium borohydride | 60% (overall) | [3] |

Visualizations: Synthesis and Mechanism of Action

Synthesis Workflow

The synthesis of the Lemborexant cyclopropane core begins with the alkylation of this compound with epichlorohydrin, followed by subsequent chemical transformations.

Caption: Synthetic pathway from this compound to Lemborexant.

Mechanism of Action: Orexin Receptor Antagonism

Lemborexant functions by inhibiting the orexin signaling pathway, which is central to the regulation of sleep and wakefulness. Orexin neuropeptides (Orexin A and Orexin B) are produced in the lateral hypothalamus and promote wakefulness by binding to two G-protein coupled receptors (GPCRs): orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[4][5] Activation of these receptors triggers downstream signaling cascades, primarily through Gq and Gi proteins, leading to an increase in intracellular calcium and neuronal excitation.[4][6] Lemborexant acts as a competitive antagonist at both OX1R and OX2R, preventing orexin binding and thereby suppressing the wake-promoting signals.[1][2]

Caption: Lemborexant's antagonism of the orexin signaling pathway.

References

- 1. What is the mechanism of Lemborexant? [synapse.patsnap.com]

- 2. Unleashing the Power of lemborexant: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 3. data.epo.org [data.epo.org]

- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Fluorophenylacetonitrile as a Versatile Building Block in Organic Synthesis